8-Fluoro-3,4-dihydroquinolin-2(1H)-one

nNOS inhibition structure-activity relationship neurological disorders

8-Fluoro-3,4-dihydroquinolin-2(1H)-one is a fluorinated 3,4-dihydroquinolin-2(1H)-one derivative. The 8-fluoro substituent confers distinct physicochemical and pharmacological properties relative to the parent scaffold and other regioisomers.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS No. 143268-79-5
Cat. No. B134445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-3,4-dihydroquinolin-2(1H)-one
CAS143268-79-5
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC=C2F
InChIInChI=1S/C9H8FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12)
InChIKeyFQXDSPOJPOHHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 143268-79-5) ─ Differentiated Dihydroquinolinone Building Block for nNOS Research and Drug Candidate Synthesis


8-Fluoro-3,4-dihydroquinolin-2(1H)-one is a fluorinated 3,4-dihydroquinolin-2(1H)-one derivative. The 8-fluoro substituent confers distinct physicochemical and pharmacological properties relative to the parent scaffold and other regioisomers [1]. This compound serves as a key intermediate in the synthesis of the clinical-stage antituberculosis agent Quabodepistat (OPC-167832) [2], underscoring its procurement relevance for drug discovery programs targeting nNOS and infectious disease.

Why Generic Substitution of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Is Not Scientifically Valid


Interchanging 8-fluoro-3,4-dihydroquinolin-2(1H)-one with its unsubstituted parent (3,4-dihydroquinolin-2(1H)-one) or other fluoro-regioisomers (6-fluoro, 7-fluoro) compromises experimental reproducibility and lead optimization efforts. The 8-fluoro atom introduces a regiospecific steric and electronic perturbation that attenuates nNOS inhibitory potency by approximately 6-fold compared to the hydrogen analog [1]. This position-dependent effect cannot be recapitulated by moving the fluorine to the 6- or 7-position. Furthermore, the 8-fluoro substitution pattern is a defined structural requirement in the clinical-stage DprE1 inhibitor OPC-167832, whereas other regioisomers lack comparable translational validation. Consequently, generic substitution risks generating misleading SAR data and forfeiting downstream translationally relevant chemical space.

Quantitative Differentiation Evidence for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Versus Close Structural Analogs


8-Fluoro Substitution Produces a ~6-Fold Reduction in nNOS Inhibitory Potency Versus Unsubstituted Analog

In a direct head-to-head comparison within a matched 3,4-dihydroquinolin-2(1H)-one series bearing a 6-substituted thiophene amidine group, compound 31 (8-fluoro, Y = N(Me)2) displayed an nNOS IC50 of 3.36 μM (95% CI: 1.82–6.20 μM), whereas the unsubstituted comparator compound 26 (X = H, Y = N(Me)2) exhibited an nNOS IC50 of 0.58 μM (95% CI: 0.37–0.91 μM) [1]. This represents a 5.8-fold reduction in inhibitory potency, attributable solely to the presence of the 8-fluoro substituent.

nNOS inhibition structure-activity relationship neurological disorders

8-Fluoro Analog Maintains Isoform Selectivity (e/n Ratio = 58) Despite Reduced nNOS Potency

Compound 31 (8-fluoro) preserved an eNOS/nNOS selectivity ratio (e/n) of 58, derived from an eNOS IC50 of 194 μM (95% CI: 43.1–872 μM) and an nNOS IC50 of 3.36 μM. By comparison, unsubstituted compound 26 exhibited an e/n ratio of 71 (eNOS IC50: 41.1 μM; nNOS IC50: 0.58 μM) [1]. Although the selectivity ratio is moderately lower (18% reduction), the 8-fluoro compound retains meaningful discrimination between neuronal and endothelial isoforms, a critical parameter for minimizing hypotensive cardiovascular side effects.

nNOS selectivity eNOS counter-screening cardiovascular safety

8-Fluoro Substitution Modestly Increases Calculated LogP Versus Unsubstituted Dihydroquinolinone

The computed partition coefficient (LogP) for 8-fluoro-3,4-dihydroquinolin-2(1H)-one is 1.85 , compared to a LogP of 1.71 for the unsubstituted 3,4-dihydroquinolin-2(1H)-one . This ΔLogP of +0.14 (8% increase) reflects the electron-withdrawing and hydrophobic nature of the fluorine atom at the 8-position. While the difference is modest, it may cumulatively influence membrane permeability and blood-brain barrier penetration in CNS-targeted programs.

lipophilicity physicochemical properties CNS penetration

8-Fluoro-3,4-dihydroquinolin-2(1H)-one Forms the Core Scaffold of Clinical-Stage Antituberculosis Agent OPC-167832 (Quabodepistat)

The 8-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold is a critical structural component of Quabodepistat (OPC-167832), an orally active DprE1 inhibitor with an IC50 of 0.258 μM against Mycobacterium tuberculosis [1]. OPC-167832 has advanced into clinical development, providing translational validation exclusively for the 8-fluoro substitution pattern. Other fluoro-regioisomers (6-fluoro, 7-fluoro, 5-fluoro) are not reported as core scaffolds in any DprE1-targeting clinical candidates [2], making the 8-fluoro isomer the scientifically rational procurement choice for tuberculosis drug discovery programs.

antituberculosis DprE1 inhibition drug development

Optimal Research and Industrial Application Scenarios for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one


nNOS Structure-Activity Relationship (SAR) Studies Requiring Attenuated Potency

Medicinal chemistry teams investigating nNOS inhibitors can employ 8-fluoro-3,4-dihydroquinolin-2(1H)-one as a key SAR probe to understand the impact of C8 substitution on target engagement. The 5.8-fold reduction in nNOS IC50 relative to the unsubstituted analog (3.36 μM vs. 0.58 μM) makes it a valuable intermediate-potency comparator in compound series optimization [1].

CNS-Targeted Lead Optimization Programs Leveraging Increased Lipophilicity

The modestly elevated LogP (1.85 vs. 1.71 for the unsubstituted scaffold) supports the use of 8-fluoro-3,4-dihydroquinolin-2(1H)-one in CNS drug discovery programs where enhanced membrane permeability and blood-brain barrier penetration are desired physicochemical attributes [1]. This property, combined with preserved nNOS/eNOS selectivity (e/n = 58), offers a balanced profile for neuroscience lead generation .

Tuberculosis Drug Discovery ─ Building Block for DprE1 Inhibitors

8-Fluoro-3,4-dihydroquinolin-2(1H)-one is the essential core scaffold for synthesizing OPC-167832 (Quabodepistat), a clinical-stage DprE1 inhibitor with an IC50 of 0.258 μM against Mycobacterium tuberculosis [2]. Procurement of this specific regioisomer is mandatory for medicinal chemistry efforts aimed at generating novel DprE1-targeting antituberculosis agents with translational potential.

Pharmacological Negative Control for nNOS Activity Assays

In biochemical and cellular nNOS inhibition assays performed according to established protocols using [3H]-L-arginine to [3H]-L-citrulline conversion, the 8-fluoro compound (IC50 = 3.36 μM) serves as a well-characterized reduced-potency control relative to the more active unsubstituted analog (IC50 = 0.58 μM) [1]. This enables robust data normalization and window-of-activity determination in screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.